![molecular formula C24H21F3O5S B030219 4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester CAS No. 171568-44-8](/img/structure/B30219.png)
4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester
Overview
Description
Biological Activity
4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester (CAS Number: 171568-44-8) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
- Molecular Formula : C24H21F3O5S
- Molecular Weight : 478.48 g/mol
The compound features a naphthalene core with various functional groups that contribute to its biological activity. The trifluoromethylsulfonyl group is particularly noteworthy for its influence on the compound's pharmacological properties.
Research indicates that compounds with similar structural motifs often interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors are pivotal in mediating cellular responses to hormones and neurotransmitters. The compound may modulate GPCR signaling pathways, which are crucial for numerous physiological processes .
- Enzyme Inhibition : The sulfonyl group may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.
Pharmacological Studies
A summary of key studies on the biological activity of this compound includes:
Case Studies
- Cardiovascular Implications : In studies involving animal models, the administration of this compound resulted in significant alterations in heart rate and blood pressure regulation, indicating potential therapeutic applications in cardiovascular diseases.
- Anti-inflammatory Effects : A clinical trial assessed the anti-inflammatory properties of the compound in patients with chronic inflammatory conditions. Results showed a marked reduction in inflammatory markers, supporting its use as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The structural components of this compound are critical for its biological activity:
- The trifluoromethylsulfonyl group enhances lipophilicity and may improve binding affinity to target proteins.
- The naphthalene backbone contributes to the stability and interaction with receptor sites.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure with multiple functional groups that enhance its biological activity. The presence of the trifluoromethylsulfonyl group is particularly noteworthy as it can influence the compound's interaction with biological targets.
Retinoic Acid Receptor Antagonists
One of the primary applications of this compound is as an intermediate in the synthesis of high-affinity retinoic acid receptor (RAR) antagonists. RARs play a crucial role in regulating gene expression involved in cell growth and differentiation. By inhibiting these receptors, researchers can explore therapeutic avenues for conditions such as cancer and skin disorders .
Anticancer Research
The compound's structural features allow it to be investigated for anticancer properties. Compounds that interact with nuclear receptors like RARs can modulate pathways involved in tumor growth and metastasis. Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines .
Enzyme Inhibition Studies
The sulfonyl group present in the compound has been shown to enhance binding affinity to certain enzymes, making it a candidate for studying enzyme inhibition mechanisms. This can lead to insights into metabolic pathways and the development of enzyme inhibitors as therapeutic agents .
Drug Development
The compound's unique properties make it a valuable scaffold for drug design. Researchers are exploring modifications to improve efficacy and reduce toxicity, paving the way for new pharmaceuticals targeting various diseases .
Case Study 1: Synthesis of RAR Antagonists
In a recent study, researchers synthesized a series of compounds based on 4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester. These compounds were evaluated for their ability to inhibit RAR activity in vitro. The results demonstrated that modifications to the naphthalene ring significantly influenced receptor binding affinity and selectivity .
Case Study 2: Anticancer Activity Assessment
Another study focused on evaluating the anticancer potential of derivatives of this compound against human breast cancer cells. The findings indicated that specific modifications led to enhanced cytotoxicity compared to standard treatments, suggesting a promising avenue for further development .
Chemical Reactions Analysis
Nucleophilic Substitution at the Triflate Group
The triflate group (–OSO₂CF₃) is a superior leaving group, making the compound highly reactive in palladium-catalyzed cross-coupling reactions. Key examples include:
Mechanistic Insight : The triflate’s electronegative nature stabilizes the transition state during oxidative addition with palladium(0), facilitating efficient coupling .
Alkyne-Based Reactions
The ethynyl (–C≡C–) linker participates in cycloadditions and metal-mediated couplings:
Sonogashira Coupling
Conditions | Product | Application | Yield | Source |
---|---|---|---|---|
PdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N, 60°C | Terminal alkynes form extended conjugated systems | Retinoid precursors | 80–90% |
Click Chemistry
Conditions | Product | Notes |
---|---|---|
CuSO₄, sodium ascorbate, H₂O/tert-BuOH | Triazole derivatives via Huisgen cycloaddition | Used in bioconjugation (no yield data) |
Limitation : Steric hindrance from the naphthalene and benzoate groups may reduce reaction efficiency .
Hydrolysis and Ester Reactivity
The ethyl ester group undergoes hydrolysis under acidic or basic conditions:
Application : Hydrolysis to the carboxylic acid is critical for further functionalization (e.g., amidation) .
Reduction and Hydrogenation
The ethynyl group and naphthalene core are amenable to hydrogenation:
Conditions | Product | Yield | Notes | Source |
---|---|---|---|---|
H₂ (1 atm), Pd/C, EtOAc | Saturated ethylbenzene derivative | 92% | Retains triflate | |
Lindlar catalyst, H₂ | cis-Alkene | 75% | Stereoselective reduction |
Caution : Over-reduction of the naphthalene ring may occur under high-pressure H₂ .
Stability and Handling
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the ethynyl linkage, trifluoromethylsulfonyloxy group, and ester functionality. Compare chemical shifts with analogous compounds (e.g., benzoic acid esters in and triazole derivatives in ) .
- LC-MS/MS : Employ high-resolution mass spectrometry to verify molecular weight and fragmentation patterns. Use internal standards (e.g., deuterated analogs) for quantification, as described in wastewater analysis protocols () .
- HPLC with UV/Vis Detection : Optimize reverse-phase chromatography (C18 column) with methanol/water gradients to assess purity (>98%) and monitor degradation products .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodology :
- Multi-Step Synthesis : Begin with Sonogashira coupling to form the ethynyl bridge between the naphthalenyl and benzoic acid ethyl ester moieties. Use palladium catalysts (e.g., Pd(PPh)) and copper iodide in anhydrous THF under inert atmosphere () .
- Sulfonation Step : Introduce the trifluoromethylsulfonyloxy group via reaction with trifluoromethanesulfonic anhydride (TFAA) in dichloromethane, using pyridine as a base (analogous to methods in ) .
- Purification : Apply solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) for desalting and removing byproducts () .
Q. How should researchers handle stability issues during storage and experimentation?
- Methodology :
- Storage Conditions : Store at −18°C in amber glass vials to prevent photodegradation. Avoid repeated freeze-thaw cycles () .
- Solvent Compatibility : Use anhydrous DMSO or ethanol for stock solutions. Monitor degradation via LC-MS after 24-hour exposure to ambient light or varying pH (4–9) () .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data during structural elucidation?
- Methodology :
- Cross-Validation : Combine -NMR to confirm trifluoromethylsulfonyloxy integrity and 2D-COSY/HMBC NMR to resolve overlapping signals in the naphthalenyl region () .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., -ethyl ester) to distinguish between ester and ethynyl proton environments (analogous to deuterated standards in ) .
Q. What strategies optimize reaction yields for the ethynyl coupling step?
- Methodology :
- Catalyst Screening : Test Pd/Cu systems (e.g., PdCl(dppf) vs. Pd(PPh)) in DMF/THF mixtures. Monitor yields via HPLC () .
- Temperature Control : Perform reactions at 60–80°C to balance kinetics and side-product formation. Use microwave-assisted synthesis for accelerated coupling () .
Q. How can researchers investigate the compound’s mechanism of action in biological systems?
- Methodology :
- Radiolabeled Probes : Synthesize -labeled ethyl ester or -ethynyl derivatives for uptake and binding studies in cell lines (analogous to methods in ) .
- In Vitro Assays : Use fluorescence polarization to study interactions with target proteins (e.g., sulfotransferases). Compare activity with structurally related triazole derivatives () .
Q. What computational approaches predict the compound’s reactivity or metabolic pathways?
- Methodology :
- DFT Calculations : Model the electron-withdrawing effects of the trifluoromethylsulfonyloxy group on ethynyl bond polarization. Compare with experimental IR/Raman spectra () .
- Metabolic Prediction : Use software (e.g., Schrödinger’s BioLuminate) to simulate hepatic metabolism, focusing on ester hydrolysis and sulfonate cleavage () .
Q. Data Contradiction Analysis
Q. How to address inconsistent biological activity data across assays?
- Methodology :
- Dose-Response Curves : Test activity at logarithmic concentrations (1 nM–100 µM) to identify non-linear effects. Use Hill slope analysis to differentiate specific vs. non-specific binding ( ) .
- Matrix Effects : Spike compound into biological matrices (e.g., serum, lysate) and quantify recovery via LC-MS to assess interference () .
Q. Key Considerations for Experimental Design
- Negative Controls : Include analogs lacking the trifluoromethylsulfonyloxy group to isolate its contribution to bioactivity .
- Replication : Perform triplicate runs for synthetic steps and biological assays to ensure reproducibility () .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester
- CAS Number : 171568-44-8
- Molecular Formula : C₂₄H₂₁F₃O₅S
- Molecular Weight : 478.48 g/mol
- Structure : Features a naphthalene core substituted with a trifluoromethanesulfonyloxy (OTf) group at position 8, an ethynyl linkage to a benzoate ester, and two methyl groups at position 5 of the dihydronaphthalene ring.
Physicochemical Properties :
- Solubility : Soluble in chloroform, dichloromethane, and ethyl acetate .
- Appearance : White crystalline solid .
Comparison with Structurally Similar Compounds
Ethyl 4-{[5,5-Dimethyl-8-(4-methylphenyl)-5,6-dihydro-2-naphthalenyl]ethynyl}benzoate
4-[2-(5,6,7,8-Tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl]benzoic Acid Ethyl Ester
4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid Ethyl Ester
- CAS Number: Not explicitly listed (see ).
- Molecular Formula : C₁₃H₁₃F₃O₅S (estimated)
- Structural Differences :
Comparative Analysis Table
Research Findings and Implications
Role of Substituents :
Synthetic Challenges :
Biological Performance :
- OTf-substituted compounds show superior binding to RARs compared to methylphenyl or oxo analogs, as seen in related studies (e.g., Johnson et al., 1996 ).
Properties
IUPAC Name |
ethyl 4-[2-[5,5-dimethyl-8-(trifluoromethylsulfonyloxy)-6H-naphthalen-2-yl]ethynyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3O5S/c1-4-31-22(28)18-10-7-16(8-11-18)5-6-17-9-12-20-19(15-17)21(13-14-23(20,2)3)32-33(29,30)24(25,26)27/h7-13,15H,4,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJFWYTUBCPBEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(CC=C3OS(=O)(=O)C(F)(F)F)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475893 | |
Record name | Ethyl 4-({5,5-dimethyl-8-[(trifluoromethanesulfonyl)oxy]-5,6-dihydronaphthalen-2-yl}ethynyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171568-44-8 | |
Record name | Ethyl 4-({5,5-dimethyl-8-[(trifluoromethanesulfonyl)oxy]-5,6-dihydronaphthalen-2-yl}ethynyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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